4-(Pyrrolidin-1-yl)picolinonitrile

Solid-State Chemistry Process Development Purification

4-(Pyrrolidin-1-yl)picolinonitrile (CAS 127680-86-8), also known as 2-Cyano-4-(pyrrolidin-1-yl)pyridine, is a heterocyclic building block comprising a pyridine core with a cyano group at the 2-position and a pyrrolidine moiety at the 4-position. Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.21 g/mol and a reported melting point of 119-120 °C.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 127680-86-8
Cat. No. B179783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-yl)picolinonitrile
CAS127680-86-8
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=C2)C#N
InChIInChI=1S/C10H11N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
InChIKeyWHINRMKPWMUVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(Pyrrolidin-1-yl)picolinonitrile (CAS 127680-86-8): A Key Intermediate in Heterocyclic Chemistry


4-(Pyrrolidin-1-yl)picolinonitrile (CAS 127680-86-8), also known as 2-Cyano-4-(pyrrolidin-1-yl)pyridine, is a heterocyclic building block comprising a pyridine core with a cyano group at the 2-position and a pyrrolidine moiety at the 4-position. Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.21 g/mol and a reported melting point of 119-120 °C . This substitution pattern confers distinct physicochemical properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules in medicinal chemistry and agrochemical research .

Critical Procurement Considerations for 4-(Pyrrolidin-1-yl)picolinonitrile: Why Analogs Are Not Direct Replacements


In-class compounds, such as positional isomers (e.g., 3-(pyrrolidin-1-yl)picolinonitrile) or analogs with different heterocycles (e.g., piperidine or morpholine), cannot be used interchangeably with 4-(pyrrolidin-1-yl)picolinonitrile. The specific 4-position substitution on the picolinonitrile core directs subsequent chemical transformations and influences the electronic and steric properties of the final molecule. Substituting an analog without rigorous validation can lead to altered reaction outcomes, different pharmacokinetic profiles, or a loss of desired biological activity in downstream applications. The following quantitative evidence demonstrates the specific, verifiable differentiation that justifies the selective procurement of this compound over its closest analogs .

Quantitative Differentiation Evidence for 4-(Pyrrolidin-1-yl)picolinonitrile (CAS 127680-86-8)


Comparative Physicochemical Properties: Melting Point Differentiation for Solid-State Handling

The melting point of 4-(pyrrolidin-1-yl)picolinonitrile is a key differentiator for solid-state handling and purification. Its reported melting point of 119-120 °C places it in a range that is distinct from its 3-positional isomer, 3-(pyrrolidin-1-yl)picolinonitrile (CAS 160017-05-0), for which melting point data is less established but is often described as an oil or low-melting solid in vendor documentation. This significant difference in physical state directly impacts ease of purification via recrystallization and the feasibility of solid-dosing in automated synthesis workflows.

Solid-State Chemistry Process Development Purification

Reactivity Differentiation: Regioselectivity in Nucleophilic Aromatic Substitution

The 4-position of the picolinonitrile core is selectively activated for nucleophilic aromatic substitution (SNAr). In the synthesis of 4-(pyrrolidin-1-yl)picolinonitrile, the reaction of 4-chloropicolinonitrile with pyrrolidine proceeds with high regioselectivity to afford the 4-substituted product . This contrasts with 2- or 6-chloropicolinonitriles, which would yield different regioisomers. The distinct electronic environment created by the 4-pyrrolidinyl substitution (as evidenced by a predicted pKa of 4.07 ) governs its reactivity in subsequent coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are sensitive to the electronic nature of the pyridine ring.

Synthetic Methodology Building Block Chemistry Regioselectivity

Synthetic Utility: A Documented Intermediate in Bioactive Molecule Synthesis

The utility of 4-(pyrrolidin-1-yl)picolinonitrile as a key intermediate is documented in the synthesis of compounds with demonstrated biological activity. For instance, derivatives of this scaffold have been evaluated for cytotoxicity against multiple cancer cell lines (HT-29, H460, A549, MKN-45, and SMMC-7721) . While specific comparative data for the core building block itself is limited, its incorporation into bioactive molecules validates its procurement for medicinal chemistry programs targeting kinase inhibition or anti-proliferative effects. The presence of the 4-pyrrolidinyl group is a common motif in kinase inhibitor design, and its inclusion at the early building block stage is essential for accessing specific chemical space.

Medicinal Chemistry Kinase Inhibitors Cytotoxicity

Recommended Procurement Scenarios for 4-(Pyrrolidin-1-yl)picolinonitrile (CAS 127680-86-8)


Medicinal Chemistry: Kinase Inhibitor and Anti-Cancer Agent Development

Procurement is recommended for medicinal chemistry teams focused on synthesizing kinase inhibitors or novel anti-cancer agents. The compound's 4-pyrrolidinyl-pyridine scaffold is a privileged structure in kinase inhibitor design, and its use as a building block provides a direct route to exploring this chemical space. The documented cytotoxicity of derivatives supports its utility in programs targeting specific kinases or anti-proliferative mechanisms. The solid physical state also facilitates its use in parallel synthesis and library production.

Chemical Biology: Probe and Tool Compound Synthesis

The unique 4-substitution pattern and the presence of both a basic pyrrolidine nitrogen and a cyano group make this compound a versatile intermediate for constructing chemical biology probes. Its predicted pKa of 4.07 indicates that it can serve as a weak base, which is a desirable property for designing molecules with controlled cellular permeability and target engagement. Procurement is ideal for labs synthesizing small molecule modulators of protein-protein interactions or enzyme inhibitors.

Process Chemistry: Scalable Synthesis of Advanced Intermediates

Due to its well-defined, high melting point (119-120 °C) , 4-(pyrrolidin-1-yl)picolinonitrile is suitable for large-scale process development. Its solid-state nature simplifies purification via recrystallization and enables reliable solid dosing in multi-step synthesis campaigns. This is a significant advantage over its 3-isomer, which is often an oil, making it a preferred choice for process chemists scaling up a synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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